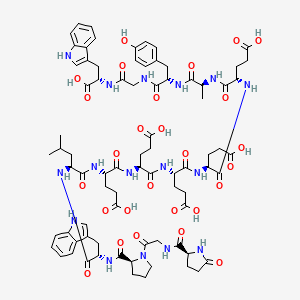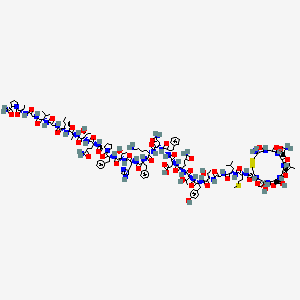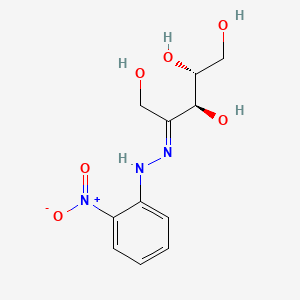
D-Ribuloseo-nitrophenyl-hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribulose o-nitrophenyl-hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are compounds formed by the reaction of hydrazine with aldehydes or ketones D-Ribulose o-nitrophenyl-hydrazone is particularly interesting due to its unique structure, which includes a ribulose sugar moiety and a nitrophenyl hydrazone group
Vorbereitungsmethoden
The synthesis of D-Ribulose o-nitrophenyl-hydrazone typically involves the reaction of D-ribulose with o-nitrophenylhydrazine. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
D-Ribulose+o-Nitrophenylhydrazine→D-Ribulose o-nitrophenyl-hydrazone
The reaction conditions may vary, but common methods include:
Solution-based synthesis: This involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under reflux conditions.
Mechanosynthesis: This method uses mechanical force to induce the reaction, often in the absence of solvents.
Solid-state melt reactions: This involves heating the reactants together until they melt and react to form the desired product.
Analyse Chemischer Reaktionen
D-Ribulose o-nitrophenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D-Ribulose o-nitrophenyl-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used to study enzyme kinetics and metabolic pathways involving ribulose.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of D-Ribulose o-nitrophenyl-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes such as oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
D-Ribulose o-nitrophenyl-hydrazone can be compared with other similar compounds, such as:
D-Xylulose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Ribose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
D-Arabinose o-nitrophenyl-hydrazone: Similar structure but with a different sugar moiety.
Eigenschaften
Molekularformel |
C11H15N3O6 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
(2R,3S,4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-5-8(11(18)10(17)6-16)13-12-7-3-1-2-4-9(7)14(19)20/h1-4,10-12,15-18H,5-6H2/b13-8+/t10-,11+/m1/s1 |
InChI-Schlüssel |
BXKCHSGKQBDYBI-LBSFFPRJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/N=C(\CO)/[C@@H]([C@@H](CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=C(CO)C(C(CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)

![[(3aS,6S,6aR)-6a-methyl-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B13831730.png)
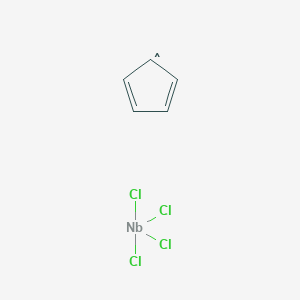

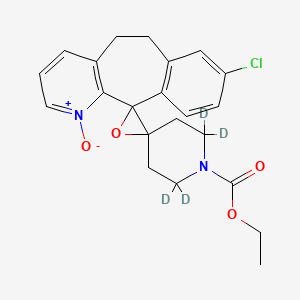

![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)
